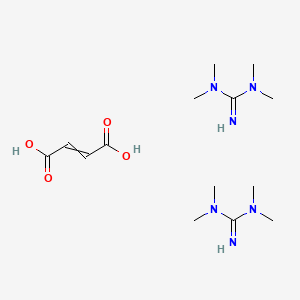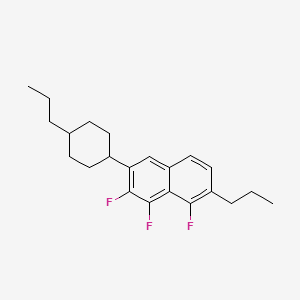
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is an organic compound that features a tert-butylphenyl group and a dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the dithiolan ring: The dithiolan ring can be introduced through a reaction with a suitable dithiol compound under basic conditions.
Amidation reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiolan ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)butanamide: Similar structure but with a shorter carbon chain.
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)hexanamide: Similar structure but with a longer carbon chain.
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butylphenyl group can enhance its stability and lipophilicity, while the dithiolan ring can participate in redox reactions.
Properties
CAS No. |
920510-75-4 |
|---|---|
Molecular Formula |
C18H27NOS2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C18H27NOS2/c1-18(2,3)14-8-10-15(11-9-14)19-17(20)7-5-4-6-16-12-13-21-22-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,20) |
InChI Key |
CTONXXXDTCGUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCCC2CCSS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)



![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)




![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)

